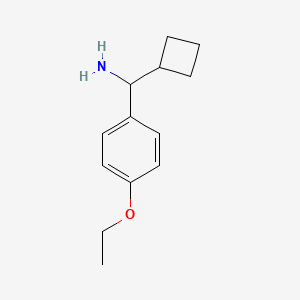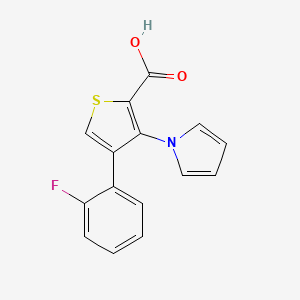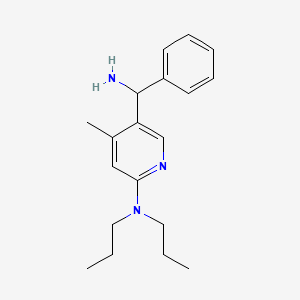
5-(Amino(phenyl)methyl)-4-methyl-N,N-dipropylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Amino(phenyl)methyl)-4-methyl-N,N-dipropylpyridin-2-amine is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring substituted with an amino group, a phenyl group, and two propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-4-methyl-N,N-dipropylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-pentanedione and ammonia.
Substitution Reactions: The introduction of the amino group and the phenyl group can be achieved through nucleophilic substitution reactions. For example, the reaction of 4-methyl-2-chloropyridine with aniline in the presence of a base can yield the desired product.
Alkylation: The final step involves the alkylation of the nitrogen atoms with propyl halides to introduce the dipropyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-(Amino(phenyl)methyl)-4-methyl-N,N-dipropylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino and phenyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, bases, and solvents such as ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and reduced aromatic compounds.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-(Amino(phenyl)methyl)-4-methyl-N,N-dipropylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of 5-(Amino(phenyl)methyl)-4-methyl-N,N-dipropylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the amino and phenyl groups allows for hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-pyrazoles: These compounds share the amino group and aromatic ring structure but differ in the heterocyclic core.
Pyrimidine Derivatives: Similar in having nitrogen-containing heterocycles but with different ring structures and substitution patterns.
Phenylpyrimidines: Contain a phenyl group attached to a pyrimidine ring, similar in aromaticity but different in ring composition.
Uniqueness
5-(Amino(phenyl)methyl)-4-methyl-N,N-dipropylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C19H27N3 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
5-[amino(phenyl)methyl]-4-methyl-N,N-dipropylpyridin-2-amine |
InChI |
InChI=1S/C19H27N3/c1-4-11-22(12-5-2)18-13-15(3)17(14-21-18)19(20)16-9-7-6-8-10-16/h6-10,13-14,19H,4-5,11-12,20H2,1-3H3 |
Clave InChI |
AARCASNACLAEFM-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C1=NC=C(C(=C1)C)C(C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



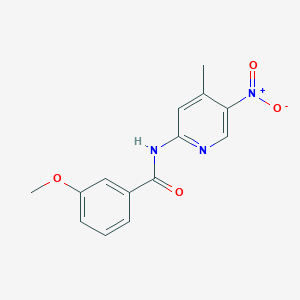

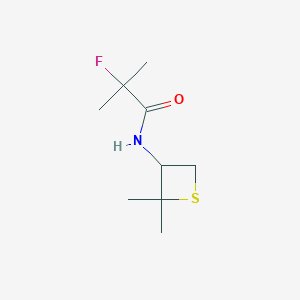
![N-Methyl-1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13002855.png)

![3-O-tert-butyl 7-O-methyl 3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B13002866.png)


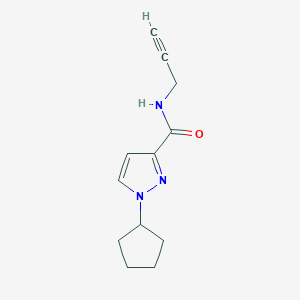
![4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13002893.png)
![1-(Benzo[d]isothiazol-7-yl)ethanone](/img/structure/B13002903.png)
